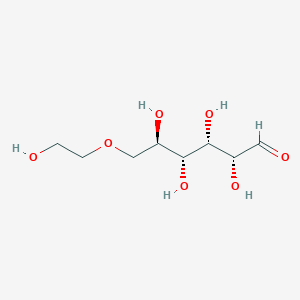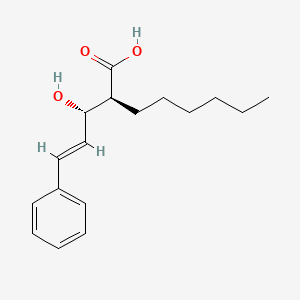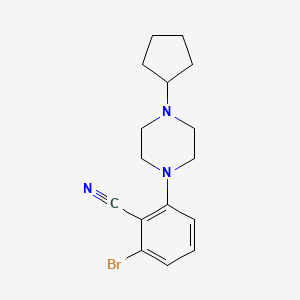
2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37 g/mol . It is used as a reagent in the preparation of various chemical substances, including pharmaceuticals such as ropinirole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate typically involves the reaction of 2-methyl-3-nitrophenethyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.
Reduction Reactions: The major product is 2-methyl-3-aminophenethyl 4-methylbenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is used as a building block in organic synthesis.
Biology and Medicine: In the pharmaceutical industry, this compound is used in the synthesis of drugs such as ropinirole, which is used to treat Parkinson’s disease and restless legs syndrome.
Industry: The compound is also used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate involves its role as a reagent in chemical reactions. It acts as a source of the 2-methyl-3-nitrophenethyl group, which can be transferred to other molecules through substitution or reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-nitrophenyl Ethyl p-Toluene Sulphonate
- 2-Methyl-3-nitrophenyl Ethyl Sulfonate
Comparison: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is unique due to its specific structure, which includes both a nitro group and a sulfonate group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Similar compounds may lack one of these functional groups, limiting their reactivity and applications.
Eigenschaften
Molekularformel |
C16H17NO5S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(2-methyl-3-nitrophenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO5S/c1-12-6-8-15(9-7-12)23(20,21)22-11-10-14-4-3-5-16(13(14)2)17(18)19/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
IBYANROAZAKRDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C(C(=CC=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)


![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)



